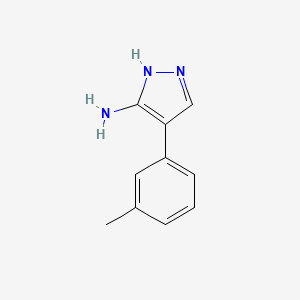

4-(3-methylphenyl)-1H-pyrazol-3-amine

Description

Contextualization of 4-(3-methylphenyl)-1H-pyrazol-3-amine within the Broader Pyrazole (B372694) Chemistry Landscape

The compound this compound is a heterocyclic aromatic organic compound. wisdomlib.org Its structure is defined by a central five-membered pyrazole ring, which consists of three carbon atoms and two adjacent nitrogen atoms. proquest.com This core is substituted at two positions: an amine group (-NH₂) at position 3 and a 3-methylphenyl (or m-tolyl) group at position 4. This places the compound within the specific subclass of 4-aryl-1H-pyrazol-3-amine derivatives.

The arrangement of these functional groups—the hydrogen bond donor/acceptor capabilities of the pyrazole ring and the amine group, combined with the steric and electronic properties of the aryl substituent—dictates its chemical behavior and potential for interaction with biological systems. While specific data for the 3-methylphenyl isomer is not extensively published, its properties can be inferred from closely related analogs.

| Property | This compound (Inferred) | 4-(4-methylphenyl)-1H-pyrazol-3-amine chemimpex.com | 4-phenyl-1H-pyrazol-3-amine chemsynthesis.com |

|---|---|---|---|

| Molecular Formula | C₁₀H₁₁N₃ | C₁₀H₁₁N₃ | C₉H₉N₃ |

| Molecular Weight | 173.22 g/mol | 173.22 g/mol | 159.19 g/mol |

| Appearance | Off-white solid (Expected) | Off-white needles | Data not available |

| Melting Point | ~170-180 °C (Expected) | 172-179 °C | 175-177 °C |

| CAS Number | Not available | 57999-11-8 | 57999-06-1 |

Significance of the Pyrazole Ring System in Contemporary Academic Research

The pyrazole scaffold is a cornerstone in modern medicinal chemistry and materials science, a status earned through its synthetic accessibility and wide range of biological activities. globalresearchonline.netresearchgate.net In academic and industrial research, the pyrazole nucleus is recognized as a "privileged structure," implying its recurring presence in biologically active compounds that target different receptors and enzymes. nih.gov

The significance of the pyrazole ring is demonstrated across several key areas:

Medicinal Chemistry : Pyrazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, analgesic, and anticonvulsant properties. globalresearchonline.netresearchgate.net The structural versatility of the pyrazole ring allows it to serve as a bioisosteric replacement for other chemical groups, enhancing drug-like properties. nih.gov This has led to the development of several FDA-approved drugs containing a pyrazole moiety, such as the kinase inhibitors Crizotinib, Erdafitinib, and Ruxolitinib, which are used in targeted cancer therapies. nih.gov

Agrochemicals : In agriculture, pyrazole derivatives are integral to the formulation of pesticides, herbicides, and fungicides, contributing to crop protection and improved yields. chemimpex.comglobalresearchonline.net

Material Science : The pyrazole ring is incorporated into various materials, including dyes, fluorescent substances, and polymers, due to its unique electronic and photophysical properties. globalresearchonline.net

The chemical properties of the pyrazole ring, particularly its ability to participate in hydrogen bonding as both a donor and acceptor, are crucial for its function in molecular recognition at the active sites of enzymes and receptors. nih.gov

| Field | Specific Applications | Reference Compounds/Classes |

|---|---|---|

| Pharmaceuticals | Kinase Inhibitors, Anti-inflammatory, Antimicrobial, Antiviral, Antidiabetic | Crizotinib, Celecoxib (B62257), Pirtobrutinib researchgate.netnih.govmdpi.com |

| Agrochemicals | Herbicides, Insecticides, Fungicides | Pyrazole-based pesticides chemimpex.comglobalresearchonline.net |

| Material Science | Dyes, Fluorescent Probes, Polymers, Color Couplers | Azopyrazolones globalresearchonline.net |

Overview of Research Paradigms Applied to 4-Aryl-1H-pyrazol-3-amine Derivatives

Research into 4-aryl-1H-pyrazol-3-amine derivatives and related compounds follows a well-established paradigm common in drug discovery and materials science. This process integrates synthesis, characterization, biological evaluation, and computational analysis.

Synthesis and Characterization : The construction of the pyrazole ring and its derivatives is a central focus. Modern synthetic strategies include multicomponent reactions, the use of heterogeneous catalysts, and reactions in ionic liquids to improve efficiency and environmental friendliness. researchgate.net Classical methods often involve condensation reactions between hydrazines and 1,3-dicarbonyl compounds or their equivalents. researchgate.net Following synthesis, rigorous characterization is performed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to confirm the molecular structure. mdpi.commdpi.com In some cases, X-ray crystallography is used to determine the precise three-dimensional arrangement of atoms. mdpi.com

Biological and Pharmacological Screening : A primary research driver is the exploration of biological activity. Derivatives are systematically tested in a variety of in vitro and in vivo assays to identify potential therapeutic applications. Common screenings include tests for anticancer, anti-inflammatory, antibacterial, and antioxidant activities. mdpi.comnih.gov For instance, pyrazole derivatives are frequently evaluated for their ability to inhibit specific enzymes, such as protein kinases (e.g., FLT3, TBK1) or cyclooxygenase (COX), which are important targets in cancer and inflammation, respectively. nih.govmdpi.comnih.gov

Structure-Activity Relationship (SAR) and Molecular Modeling : To optimize the potency and selectivity of lead compounds, researchers conduct SAR studies. This involves synthesizing a series of analogs where specific parts of the molecule, such as the substituents on the aryl ring, are systematically varied. The biological activities of these analogs are then compared to establish relationships between chemical structure and biological function. nih.gov These experimental findings are often complemented by computational chemistry, including molecular docking studies. Docking simulations predict how a compound might bind to the active site of a biological target, providing insights into the molecular interactions that govern its activity and guiding the design of more effective derivatives. nih.govnih.govnih.gov

| Methodology | Purpose | Techniques Used |

|---|---|---|

| Chemical Synthesis | To create novel pyrazole derivatives for testing. | Multicomponent reactions, Condensation reactions, Catalysis. researchgate.netresearchgate.net |

| Structural Characterization | To confirm the identity and purity of synthesized compounds. | NMR, IR, Mass Spectrometry, X-ray Crystallography. mdpi.commdpi.com |

| Biological Evaluation | To screen for pharmacological or other useful activities. | In vitro enzyme inhibition assays, Cell-based cytotoxicity assays, Antimicrobial susceptibility testing. mdpi.commdpi.comnih.gov |

| Computational Analysis | To understand structure-activity relationships and guide compound design. | Molecular Docking, QSAR (Quantitative Structure-Activity Relationship) studies. nih.govnih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3-methylphenyl)-1H-pyrazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-7-3-2-4-8(5-7)9-6-12-13-10(9)11/h2-6H,1H3,(H3,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAKJBMPZWKCBAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=C(NN=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50490518 | |

| Record name | 4-(3-Methylphenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50490518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40545-62-8 | |

| Record name | 4-(3-Methylphenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50490518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 3 Methylphenyl 1h Pyrazol 3 Amine and Analogues

Established Synthetic Routes to the 4-Aryl-1H-pyrazol-3-amine Core

The construction of the 4-aryl-1H-pyrazol-3-amine core can be achieved through several established synthetic strategies, primarily involving cyclization and multi-component reactions.

Cyclization Reactions for Pyrazole (B372694) Ring Construction

Cyclization reactions are a cornerstone in the synthesis of pyrazole rings. These methods typically involve the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. For the synthesis of 4-aryl-1H-pyrazol-3-amines, a common approach involves the reaction of an aryl-substituted β-ketonitrile with hydrazine. The aryl group at the C4 position of the pyrazole ring originates from the starting β-ketonitrile.

Another versatile method is the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes, which provides a mild and efficient route to a variety of pyrazole derivatives. organic-chemistry.org Additionally, copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones represents a modern approach to pyrazole synthesis, initiated by the formation of a hydrazonyl radical followed by cyclization. organic-chemistry.org

Multi-Component Reactions for Efficient Core Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like 4-aryl-1H-pyrazol-3-amines in a single step. A prominent example is the three-component reaction of an aromatic aldehyde, malononitrile, and a hydrazine. beilstein-journals.org This reaction proceeds through a Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the hydrazine and subsequent cyclization to form the pyrazole ring. Various catalysts, including molecular iodine, AlCl3, and solid-state catalysts, can be employed to facilitate this transformation. beilstein-journals.org

Another notable MCR involves the reaction of β-ketoesters, aldehydes, and hydrazines, often catalyzed by Lewis acids like Yb(PFO)3, to produce highly substituted pyrazoles. beilstein-journals.org These MCRs are highly valued for their ability to generate molecular diversity from readily available starting materials.

| Reaction Type | Reactants | Key Features | Catalyst/Conditions | Reference |

| Three-component | Aromatic Aldehyde, Malononitrile, Hydrazine | High efficiency, atom economy | I2, AlCl3, various solid-state catalysts | beilstein-journals.org |

| Three-component | β-Ketoester, Aldehyde, Hydrazine | Access to persubstituted pyrazoles | Yb(PFO)3 | beilstein-journals.org |

Derivatization Strategies for Enhancing Molecular Complexity and Diversity

Once the 4-aryl-1H-pyrazol-3-amine core is synthesized, its structural complexity and diversity can be further enhanced through various derivatization strategies.

Functionalization of the Pyrazole Amine Moiety

The primary amine group at the C3 position of the pyrazole ring is a versatile handle for further functionalization. It can readily undergo acylation, sulfonylation, and urea (B33335) formation reactions. For instance, reaction with acyl chlorides or anhydrides provides the corresponding amides, while treatment with sulfonyl chlorides yields sulfonamides. The reaction of 4-hydroxymethylpyrazole-3-carbonyl azides with primary amines leads to the formation of 1-alkyl(aryl)-3-[4-(hydroxymethyl)-1Н-pyrazol-3-yl]ureas. researchgate.net

The amine group can also serve as a nucleophile in condensation reactions with various electrophiles. For example, reaction with β-dicarbonyl compounds can lead to the formation of fused heterocyclic systems.

Modifications of the Aryl Substituent via Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The aryl substituent at the C4 position can be introduced or modified using palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent example. rsc.orgnih.gov This reaction allows for the coupling of a 4-halopyrazole with a wide range of aryl or heteroaryl boronic acids or esters. rsc.orgnih.gov This method is particularly useful for synthesizing libraries of 4-aryl-1H-pyrazol-3-amines with diverse substitution patterns on the aryl ring, which is crucial for structure-activity relationship studies in drug discovery. The use of modern palladium precatalysts, such as those derived from XPhos, has enabled the efficient coupling of even challenging, unprotected nitrogen-rich heterocycles. nih.gov

| Reaction | Substrates | Catalyst System | Key Advantage | Reference |

| Suzuki-Miyaura | 4-Halopyrazole, Arylboronic acid | Pd precatalysts (e.g., XPhos Pd G2) | Broad substrate scope, good functional group tolerance | rsc.orgnih.gov |

Annulation and Fusion Strategies for Novel Heterocyclic Systems

The 4-aryl-1H-pyrazol-3-amine core is an excellent building block for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, which are of significant interest in medicinal chemistry. nih.govresearchgate.netnih.gov

Pyrazolo[3,4-b]pyridines: These can be synthesized through the condensation of 3-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents. For example, the reaction with α,β-unsaturated ketones, catalyzed by agents like ZrCl4, leads to the formation of the pyrazolo[3,4-b]pyridine ring system. mdpi.com Another approach involves a one-pot reaction of 5-aminopyrazoles with azlactones under solvent-free conditions, followed by elimination in a superbasic medium. nih.gov

Pyrazolo[3,4-d]pyrimidines: These fused systems can be prepared by reacting 3-aminopyrazoles with various one-carbon synthons. For instance, treatment of 5-amino-4-thiocyanato-pyrazoles with the Vilsmeier reagent under microwave irradiation affords pyrazolo[3,4-d]pyrimidines in good yields. researchgate.net Another method involves the cyclization of 5-amino-4-nitrosopyrazoles with the Vilsmeier reagent under reflux conditions. researchgate.net

| Fused System | Starting Material | Reagent/Conditions | Key Feature | Reference |

| Pyrazolo[3,4-b]pyridine | 3-Aminopyrazole (B16455) | α,β-Unsaturated ketone, ZrCl4 | Cyclization to form the pyridine (B92270) ring | mdpi.com |

| Pyrazolo[3,4-b]pyridine | 5-Aminopyrazole | Azlactone, solvent-free, t-BuOK/DMSO | One-pot strategy | nih.gov |

| Pyrazolo[3,4-d]pyrimidine | 5-Amino-4-thiocyanato-pyrazole | Vilsmeier Reagent, Microwave | Facile one-pot synthesis | researchgate.net |

| Pyrazolo[3,4-d]pyrimidine | 5-Amino-4-nitrosopyrazole | Vilsmeier Reagent, Reflux | Conversion of nitrosopyrazoles | researchgate.net |

Mechanistic Investigations of Synthesis Pathways

The formation of the pyrazole ring in compounds like 4-(3-methylphenyl)-1H-pyrazol-3-amine typically proceeds through the condensation of a hydrazine with a 1,3-dielectrophilic species. Common precursors for 3-aminopyrazoles are β-ketonitriles or their synthetic equivalents, such as α,β-unsaturated nitriles. The reaction mechanism initiates with a nucleophilic attack of the hydrazine on one of the electrophilic centers of the precursor, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring.

A prevalent method for the synthesis of 3(5)-aminopyrazoles involves the condensation of hydrazines with β-ketonitriles. The initial step is the formation of a hydrazone via the reaction of hydrazine with the carbonyl group. This is followed by the nucleophilic addition of the other nitrogen atom of the hydrazine to the nitrile group, leading to the cyclized product. chim.it The use of substituted hydrazines in this reaction introduces the challenge of regioselectivity, as two different regioisomers can potentially be formed.

Another significant pathway is the reaction of hydrazines with α,β-unsaturated nitriles that possess a leaving group. This approach also allows for the formation of the pyrazole ring, with the regiochemical outcome being a critical aspect of the synthesis design. chim.it

The conditions under which the synthesis of pyrazoles is conducted play a pivotal role in determining the reaction's efficiency and regioselectivity. Factors such as temperature, the presence of catalysts, and particularly the choice of solvent can significantly influence the outcome of the reaction.

The selection of the solvent is a critical parameter in controlling the regioselectivity of pyrazole synthesis. Research has shown that aprotic dipolar solvents, such as N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and N-methylpyrrolidone (NMP), can significantly enhance the regioselectivity in the synthesis of 1-aryl-3,4,5-substituted pyrazoles. mdpi.com This is in contrast to polar protic solvents like ethanol (B145695), which often lead to mixtures of regioisomers. The improved regioselectivity in aprotic dipolar solvents can be attributed to their ability to solvate charged intermediates and influence the transition states of the cyclization step.

For instance, in the synthesis of certain aminopyrazole analogues, thermodynamic conditions (e.g., ethanol at 70 °C) have been shown to favor the formation of the 5-aminopyrazole regioisomer, while kinetic conditions (e.g., sodium ethoxide in ethanol at 0 °C) lead to the 3-aminopyrazole. chemicalbook.com Microwave-assisted synthesis has also been explored as a method to accelerate these reactions and, in some cases, improve yields and regioselectivity. chemicalbook.com

The following table summarizes the effect of different solvents on the regioselectivity of a model pyrazole synthesis reaction.

| Solvent | Reaction Conditions | Major Regioisomer | Reference |

| N,N-Dimethylacetamide (DMAc) | Room Temperature | High regioselectivity for 1-aryl-3,4,5-substituted pyrazole | mdpi.com |

| Ethanol (EtOH) | 70 °C | 5-aminopyrazole (thermodynamic product) | chemicalbook.com |

| Ethanol (EtOH) with NaOEt | 0 °C | 3-aminopyrazole (kinetic product) | chemicalbook.com |

The control of regioselectivity in the synthesis of substituted pyrazoles, including this compound, is a central challenge that is addressed by carefully selecting the starting materials and reaction conditions. When unsymmetrical 1,3-dielectrophiles and substituted hydrazines are used, the formation of two or more regioisomers is possible.

One effective strategy to control regioselectivity is the use of different forms of the hydrazine reactant. For example, the reaction of a β-enamino diketone with phenylhydrazine (B124118) has been shown to yield one regioisomer preferentially in a protic solvent, while the other regioisomer is the major product in an aprotic solvent. nih.gov This solvent-dependent regiochemistry highlights the subtle electronic and steric effects that can be manipulated to achieve the desired substitution pattern on the pyrazole ring.

Furthermore, the nature of the substituents on both the 1,3-dielectrophile and the hydrazine can exert steric and electronic influences that direct the cyclization to a specific regioisomeric outcome. For instance, an increase in the steric hindrance of the hydrazine substituent has been found to favor the formation of the 5-aminopyrazole regioisomer in certain reactions. chemicalbook.com

The table below illustrates how the choice of hydrazine can influence the regiochemical outcome in a representative pyrazole synthesis.

| Hydrazine Reactant | Solvent | Major Product | Reference |

| Phenylhydrazine | Protic Solvent | Regioisomer A | nih.gov |

| Phenylhydrazine | Aprotic Solvent | Regioisomer B | nih.gov |

| Sterically hindered hydrazine | Not specified | 5-aminopyrazole regioisomer | chemicalbook.com |

Pharmacological and Biological Research Avenues of Pyrazole Derivatives

Exploration of Molecular Mechanisms of Action

Understanding the molecular mechanisms by which pyrazole (B372694) derivatives exert their effects is crucial for the rational design of new and more effective therapeutic agents. Research has delved into their interactions with specific biomolecules and their influence on cellular signaling pathways.

Pyrazole derivatives are known to interact with a wide array of enzymes and receptors, often acting as inhibitors. nih.gov This inhibitory action is a key component of their therapeutic effects. The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, for example, is recognized as a privileged scaffold in the development of kinase inhibitors. nih.gov

One of the most well-known applications of pyrazole derivatives is as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. frontiersin.org Beyond this, their activity extends to a variety of other critical cellular targets. Certain pyrazole derivatives have shown potent inhibitory activity against cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor-2 (VEGFR-2), epidermal growth factor receptor (EGFR), and Bruton's tyrosine kinase (BTK), all of which are important targets in cancer therapy. nih.govmdpi.com

In the context of inflammatory diseases, derivatives have been developed as highly selective inhibitors of p38 MAP kinase. nih.gov X-ray crystallography studies have revealed that these compounds can bind to the ATP binding pocket of the enzyme, with unique hydrogen bonds contributing to their selectivity. nih.gov Other enzymatic targets include xanthine (B1682287) oxidase and α-amylase, highlighting the potential of pyrazole derivatives in treating conditions like gout and diabetes. researchgate.netnih.gov

Table 1: Enzyme and Receptor Targets of Various Pyrazole Derivatives

| Pyrazole Derivative Class/Example | Target Enzyme/Receptor | Therapeutic Area | Reference(s) |

|---|---|---|---|

| Celecoxib (B62257) | Cyclooxygenase-2 (COX-2) | Anti-inflammatory | frontiersin.orgwikipedia.org |

| Pyrazole-containing imidazopyridines | Aurora kinases | Anticancer | mdpi.com |

| 5-amino-pyrazole derivatives | p38 MAP kinase | Anti-inflammatory | mdpi.comnih.gov |

| Fused pyrazole derivatives | EGFR, VEGFR-2 | Anticancer | nih.gov |

| Pirtobrutinib | Bruton's Tyrosine Kinase (BTK) | Anticancer | mdpi.com |

| N-(1H-pyrazol-3-yl)pyrimidin-4-amine based | Cyclin-dependent kinase 16 (CDK16) | Anticancer | nih.gov |

| Pyz-1, Pyz-2 | α-glucosidase, α-amylase, Xanthine Oxidase | Antidiabetic | nih.gov |

By interacting with key enzymes and receptors, pyrazole derivatives can significantly modulate intracellular signaling cascades that are often dysregulated in disease. For instance, inhibitors of kinases like EGFR, VEGFR-2, and CDKs disrupt the signaling pathways that drive cancer cell proliferation, survival, and angiogenesis. nih.govmdpi.com

Some pyrazole compounds have been shown to induce cell cycle arrest. mdpi.com For example, certain derivatives can block the cell cycle at the G2/M phase, an effect accompanied by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. mdpi.com Inhibitors of CDK4/6 interfere with the cell cycle by preventing the phosphorylation of the retinoblastoma (Rb) protein, which halts the transition from the G1 to the S phase. nih.gov

Furthermore, pyrazolo-triazine sulfonamides have been found to upregulate the expression of genes associated with apoptosis and necroptosis, such as BCL10, GADD45A, RIPK2, and TNF, suggesting multiple avenues of cell death induction. mdpi.com In the context of inflammation, pyrazole derivatives that inhibit p38 MAP kinase can block the production of pro-inflammatory cytokines like Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.gov Additionally, some derivatives exhibit antioxidant properties by inhibiting NADPH oxidase activity, thereby reducing oxidative stress and protecting cells from damage. mdpi.comnih.gov

Preclinical Investigations of Efficacy in Relevant Research Models

The therapeutic potential of pyrazole derivatives is substantiated through extensive preclinical testing in both in vitro and in vivo models. These investigations are essential for evaluating efficacy and understanding the mechanistic pathways involved.

In vitro assays are fundamental for the initial screening and characterization of the biological activity of pyrazole derivatives. A vast number of these compounds have been evaluated for their anticancer potential against a wide panel of human cancer cell lines. nih.gov

For example, various derivatives have demonstrated significant cytotoxicity against breast (MCF-7), colon (HCT-116), lung (A549), prostate (PC-3), liver (HepG2), and cervical (HeLa) cancer cell lines. mdpi.commdpi.com The efficacy is often quantified by the half-maximal inhibitory concentration (IC50), with some compounds showing activity in the low micromolar or even nanomolar range. nih.govmdpi.com

Beyond cancer, pyrazole derivatives have been assessed in a variety of other assays. Their anti-inflammatory effects are often tested in macrophage cell lines (like RAW 264.7), where their ability to reduce the production of nitric oxide (NO) and pro-inflammatory cytokines is measured. nih.gov The antioxidant capacity of these compounds has been confirmed in assays that measure the inhibition of superoxide (B77818) anion production and lipid peroxidation in human platelets and endothelial cells. mdpi.comnih.gov Additionally, their potential as antidiabetic agents has been demonstrated through in vitro inhibition of α-glucosidase and α-amylase enzymes. nih.gov Antibacterial and antifungal properties have also been reported against a range of microbial strains. mdpi.commdpi.com

Table 2: In Vitro Anticancer Activity of Selected Pyrazole Derivatives

| Derivative Type | Cancer Cell Line | Measured Activity (IC50) | Reference(s) |

|---|---|---|---|

| Pyrazole-thiazole hybrid | Leukemia (HL-60) | 1.35 µM | mdpi.com |

| Pyrazole-containing derivative | EGFR and HER-2 Tyrosine Kinase | 0.26 µM and 0.20 µM | mdpi.com |

| Fused pyrazole derivative | EGFR and VEGFR-2 | 0.09 µM and 0.23 µM | nih.gov |

| Sulfamoyl pyrazole derivative | Prostate Cancer (PC-3) | 0.33 µM | mdpi.com |

| Pyrazolic chalcones | Leukemia (K-562) | 0.04 µM to 11.4 µM | nih.gov |

Following promising in vitro results, pyrazole derivatives are often advanced to in vivo studies using animal models of disease. These studies are critical for confirming efficacy and further elucidating the biological mechanisms at play.

The anti-inflammatory activity of pyrazole compounds has been extensively studied in rodent models. The carrageenan-induced rat paw edema model is a common method to assess acute anti-inflammatory effects. nih.gov For more chronic inflammation, models like the cotton pellet-induced granuloma in rats are employed. nih.gov The in vivo air pouch model has also been used to confirm the ability of pyrazolines to reduce inflammatory cell migration and cytokine levels in the pouch lavage. nih.gov

In the field of oncology, a VEGFR-2 inhibitor designed for topical ocular delivery was evaluated in rodent models of choroidal neovascularization (CNV), demonstrating efficacy in a relevant in vivo setting. nih.gov Antinociceptive effects of some pyrazole compounds have been demonstrated in mouse models, with mechanisms linked to the activation of opioid receptors. frontiersin.org These animal studies provide crucial data on the compound's performance within a complex biological system, bridging the gap between in vitro activity and potential clinical application.

Diverse Therapeutic Explorations of Pyrazole Derivatives

The broad spectrum of biological activities exhibited by pyrazole derivatives has made them a cornerstone in drug discovery and development. researchgate.net Their presence in a number of clinically approved drugs validates their therapeutic worth. nih.govmdpi.com

The therapeutic applications are remarkably diverse. They range from anti-inflammatory drugs like Celecoxib and analgesic agents like Difenamizole to anticancer agents such as Crizotinib and Pirtobrutinib. nih.govmdpi.commdpi.com The pyrazole scaffold is also found in antipsychotics, antiobesity drugs, and H2-receptor agonists. nih.govmdpi.com

The ongoing research into pyrazole derivatives continues to uncover new therapeutic possibilities. Their roles as inhibitors of protein glycation, antivirals, and antitubercular agents are being actively explored. mdpi.com The ability to modify the core pyrazole structure allows medicinal chemists to fine-tune the pharmacological properties of these compounds, enhancing their potency and selectivity for specific biological targets. researchgate.netnih.gov This adaptability ensures that the pyrazole nucleus will remain an indispensable scaffold for the design and development of novel pharmacological agents for the foreseeable future. nih.gov

Antimicrobial Research Applications

The pyrazole nucleus is a core component of many compounds investigated for their antimicrobial properties. Research has demonstrated that derivatives of 4-aryl-1H-pyrazoles exhibit activity against a range of bacterial and fungal pathogens. The antimicrobial efficacy is often attributed to the specific substituents on the pyrazole and phenyl rings.

For instance, studies on various pyrazole derivatives have shown promising results. A series of 1,3-diphenyl-1H-pyrazol-5-ols demonstrated notable antimicrobial efficiency, with certain compounds exhibiting significant inhibition against Methicillin-resistant Staphylococcus aureus (MRSA), Bacillus subtilis, and Candida albicans, with Minimum Inhibitory Concentration (MIC) values as low as 5 µg/mL nih.gov. Another study focusing on benzo nih.govnih.govimidazo[1,2-a] nih.govnih.govnih.govtriazines linked to a 4-(1,3-diaryl-1H-pyrazol-4-yl) moiety found that a derivative, compound 12b , was highly active against S. aureus, with a low MIC value of 78.1 µg/mL nih.gov. The introduction of different aryl groups and other heterocyclic systems appears to be a key strategy in developing potent antimicrobial agents based on the pyrazole scaffold nih.govacs.orgmdpi.com.

| Compound Class/Derivative | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| Pyrazole-clubbed thiazole/pyrimidine | C. albicans, B. subtilis | 5 µg/mL | nih.gov |

| 4-(1,3-Diphenyl-1H-pyrazol-4-yl)-triazine (12b) | S. aureus | 78.1 µg/mL | nih.gov |

| Enaminone-derived pyrazoles (P11) | Gram-positive & Gram-negative bacteria | Significant activity | researchgate.net |

Anti-inflammatory Research

Pyrazole derivatives have a long history in anti-inflammatory research, with celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, being a prominent example. The anti-inflammatory mechanism of many pyrazole compounds involves the inhibition of key enzymes in the inflammatory cascade, such as COX-1 and COX-2.

Research into new pyrazole-pyridazine hybrids has identified compounds with potent and selective COX-2 inhibitory action. Specifically, trimethoxy derivatives 5f and 6f showed greater COX-2 inhibition than celecoxib, with IC50 values of 1.50 µM and 1.15 µM, respectively rsc.org. These compounds also effectively reduced the production of pro-inflammatory mediators like TNF-α, IL-6, and prostaglandin-E2 (PGE-2) in macrophage cell lines rsc.org. Another study on 4-(3-(4-Methylphenyl)-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide, known as compound AD 532 , demonstrated promising anti-inflammatory and analgesic effects with a potentially better safety profile regarding ulcerogenic effects compared to older anti-inflammatory drugs nih.gov. The design of these molecules often incorporates bulky hydrophobic groups to enhance affinity and selectivity for the COX-2 enzyme's active site nih.gov.

| Compound/Derivative | Target | Activity (IC50) | Reference |

|---|---|---|---|

| Trimethoxy pyrazole-pyridazine (5f) | COX-2 | 1.50 µM | rsc.org |

| Trimethoxy pyrazole-pyridazine (6f) | COX-2 | 1.15 µM | rsc.org |

| Celecoxib (Reference) | COX-2 | - | rsc.org |

| Compound AD 532 | COX-2 | Less potent than celecoxib in vitro | nih.gov |

Anticancer Research: Focus on Cell Cycle Perturbations and Cytotoxicity Mechanisms

The antiproliferative properties of pyrazole derivatives are a major focus of anticancer research. These compounds can induce cytotoxicity in cancer cells through various mechanisms, including the disruption of the cell cycle and the induction of apoptosis (programmed cell death).

A novel pyrazole derivative, PTA-1 , has shown potent cytotoxicity against a panel of cancer cell lines nih.gov. In triple-negative breast cancer cells, PTA-1 was found to induce apoptosis and cause cell cycle arrest nih.govresearchgate.net. Further investigation revealed that its mechanism involves the inhibition of tubulin polymerization, a critical process for cell division researchgate.net. Similarly, studies on 4-aryl-pyrazolo[3,4-b]pyridines have identified compounds with significant cytotoxic effects. Compound 14g exhibited potent activity against MCF7 (breast cancer) and HCT-116 (colon cancer) cell lines with IC50 values of 4.66 µM and 1.98 µM, respectively nih.gov. Mechanistic studies showed that this compound arrested the cell cycle at the G2/M phase in MCF7 cells nih.gov. Other pyrazole derivatives have been shown to arrest the cell cycle at the S phase nih.gov. The ability of these compounds to target key regulators of the cell cycle, such as cyclin-dependent kinases (CDKs), underpins much of their anticancer potential nih.govsrrjournals.com.

| Compound/Derivative | Cell Line | Activity (IC50) | Mechanism | Reference |

|---|---|---|---|---|

| PTA-1 | Triple-negative breast cancer | Potent cytotoxicity | Apoptosis, Cell cycle arrest, Tubulin inhibition | nih.govresearchgate.net |

| 4-Aryl-pyrazolo[3,4-b]pyridine (14g) | MCF7 (Breast) | 4.66 µM | G2/M phase cell cycle arrest (MCF7) | nih.gov |

| HCT-116 (Colon) | 1.98 µM | |||

| 4-Aryl-pyrazolo[3,4-b]pyridine (9a) | Hela (Cervical) | - | S phase cell cycle arrest | nih.gov |

Neurological Target Modulation (e.g., Metabotropic Glutamate (B1630785) Receptor 4 (mGlu4))

The modulation of neurological targets is an emerging area of research for heterocyclic compounds. Metabotropic glutamate receptor 4 (mGlu4), a receptor involved in modulating neurotransmission, is a key target for therapeutic intervention in neurological conditions like Parkinson's disease nih.govnih.gov. Positive allosteric modulators (PAMs) of mGlu4 are of particular interest as they can enhance the receptor's natural response to glutamate without causing over-activation nih.gov.

Kinase Inhibition Research (e.g., Glycogen Synthase Kinase 3β (GSK-3β), RET Kinase, CDK16)

Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is implicated in diseases ranging from cancer to neurodegeneration. The 3-aminopyrazole (B16455) scaffold is recognized as a valuable pharmacophore for designing kinase inhibitors.

CDK16 and GSK-3β Inhibition : Research has focused on developing selective inhibitors from 3-amino-1H-pyrazole-based compounds. By modifying the substituents on the pyrazole ring, researchers were able to significantly alter the selectivity profile of these inhibitors. Certain derivatives were found to selectively stabilize and inhibit Cyclin-Dependent Kinase 16 (CDK16) and Glycogen Synthase Kinase 3 (GSK3) in cellular systems, demonstrating the potential to target these kinases with high specificity nih.gov.

CDK2 Inhibition : The N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold has been developed into a new class of potent and selective CDK2 inhibitors. One compound, derivative 15 , inhibited CDK2 with a Ki value of 0.005 µM and showed antiproliferative activity across numerous cancer cell lines. Its mechanism involves arresting the cell cycle in the S and G2/M phases and inducing apoptosis mdpi.com. This underscores the importance of the aminopyrazole moiety in designing inhibitors that can effectively halt cancer cell proliferation by targeting the cell cycle machinery researchgate.net.

RET Kinase Inhibition : The Rearranged during Transfection (RET) kinase is another important target in cancer therapy. Pyrazole-containing compounds have been successfully designed as potent inhibitors of both wild-type and mutant forms of RET kinase, indicating their potential to overcome drug resistance in certain cancers.

| Compound Class/Derivative | Target Kinase | Activity | Reference |

|---|---|---|---|

| 3-Amino-1H-pyrazole derivatives | CDK16, GSK-3β | Selective stabilization and inhibition | nih.gov |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (15) | CDK2 | Ki = 0.005 µM | mdpi.com |

| 4-Aryl-pyrazolo[3,4-b]pyridine (9a) | CDK9 | IC50 = 0.262 µM | nih.gov |

| 4-Aryl-pyrazolo[3,4-b]pyridine (14g) | CDK2 | IC50 = 0.460 µM | nih.gov |

Computational and Theoretical Chemistry Studies on 4 3 Methylphenyl 1h Pyrazol 3 Amine and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are foundational to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution, molecular geometry, and energy states.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It has been widely applied to pyrazole (B372694) derivatives to determine their optimized geometries, electronic properties, and conformational landscapes. tandfonline.com For instance, the optimized molecular structure of a similar compound, 5-(4-fluorophenyl)-1H-pyrazol-3-amine, was determined using the B3LYP/6-311 + G(2d, p) functional method. tandfonline.com

DFT calculations are also crucial for conformational analysis, which examines the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. iu.edu.sa For pyrazole-containing molecules, several rotational isomerisms can be postulated due to internal rotation around C-N or C-S bonds. iu.edu.sa Quantum mechanical calculations using methods like DFT/B3PW91 can identify the most stable conformers. iu.edu.sa In a study on N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, significant conformational changes were observed upon optimization with DFT, particularly in the dihedral angles around the sulfonyl group, which may be influenced by the different ionization states of the sulfur atom. nih.gov The equilibrium optimization of various pyrazole derivatives has been successfully performed at the B3LYP/6-31G(d,p) level of theory, providing reliable predictions of geometric parameters. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comyoutube.comwikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.govnih.gov A smaller energy gap generally signifies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov

For pyrazole analogues, DFT calculations have been used to determine these FMO energies and predict their reactivity. nih.govnih.gov For example, the calculated HOMO-LUMO energy gap for N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide is 5.0452 eV, with HOMO and LUMO energies of -5.3130 eV and -0.2678 eV, respectively. nih.gov A small computed energy gap for a pyrazolo[3,4-d]pyrimidine derivative suggested that the molecule is chemically reactive. nih.gov

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to quantify a molecule's reactive tendencies. nih.govresearchgate.net These descriptors provide a quantitative basis for comparing the reactivity of different compounds.

Interactive Table: Chemical Reactivity Descriptors for Pyrazole Analogues (eV) Calculated from DFT studies on various pyrazole derivatives. Values are illustrative of the types of data generated in such studies.

| Compound Analogue | HOMO (eV) | LUMO (eV) | ΔE (HOMO-LUMO Gap) | Chemical Hardness (η) | Global Electrophilicity (ω) |

| M1 | -5.92 | -2.50 | 3.42 | 1.71 | 5.182 |

| M2 | -5.91 | -2.77 | 3.14 | 1.57 | 5.998 |

| M3 | -5.87 | -2.85 | 3.02 | 1.51 | 6.295 |

| M4 | -5.86 | -2.43 | 3.43 | 1.72 | 5.009 |

| M5 | -5.86 | -2.42 | 3.37 | 1.69 | 5.000 |

| M6 | -6.06 | -2.90 | 3.16 | 1.58 | 6.351 |

| Data sourced from a study on (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives. nih.gov |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. uni-muenchen.de The MEP is mapped onto a constant electron density surface, using a color-coded scheme to represent different potential values. uni-muenchen.de Regions with a negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions with a positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. uni-muenchen.deresearchgate.net

MEP analysis has been applied to various pyrazole derivatives to identify their reactive centers. tandfonline.comnih.govresearchgate.net For a pyrazolo[3,4-d]pyrimidine analogue, the MEP surface revealed that electron densities are very low near the hydrogen atoms, resulting in a positive electrostatic potential, indicating these as potential sites for nucleophilic interaction. researchgate.net This method provides a clear, visual guide to the molecule's reactivity, complementing the insights gained from FMO analysis. researchgate.net

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational techniques used to predict how a small molecule (ligand) interacts with a macromolecular target, such as a protein. alrasheedcol.edu.iq These methods are central to structure-based drug design.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net This allows for the detailed examination of intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand in the protein's active site. nih.govmdpi.com

Docking studies on various pyrazole-based compounds have successfully predicted their binding modes within different protein targets. For instance, a docking simulation of an N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivative in the active site of cyclin-dependent kinase 2 (CDK2) helped determine its probable binding model. nih.gov In another study, pyrazole analogues were docked into the active site of the RET kinase, revealing the formation of four hydrogen bonds, two of which were with the crucial hinge region residue Ala807. nih.gov Similarly, studies on pyrazole inhibitors of TRAP1 kinase identified key interactions with residues like ASP 594, CYS 532, and PHE 583. mdpi.com X-ray crystallography of a pyrazolopyrimidine inhibitor bound to IRAK4 confirmed the binding mode, showing specific polar interactions with the backbone NH of Met265 and hydrogen bonding with Asn316 and Asp329. nih.gov These detailed interaction maps are critical for understanding the mechanism of action and for designing more potent and selective inhibitors.

Beyond predicting the binding pose, computational methods can also estimate the binding affinity between a ligand and a protein. Docking scores and more rigorous free energy calculation methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are used to quantify the strength of the interaction. nih.govnih.gov

For pyrazole derivatives, these techniques have been employed to rank potential inhibitors and understand their modulatory mechanisms. Docking studies on potent pyrazole analogues targeting the TRAP1 protein yielded high XP docking scores ranging from -10.422 to -11.265 kcal/mol, indicating strong binding. mdpi.com In a separate study, the binding energy of a pyrazole compound with RET kinase was found to be -7.14 kcal/mol. nih.gov The more advanced MM/PBSA method provided a more detailed breakdown of the binding free energy for this complex, calculating it as -233.399 kJ/mol and highlighting the significant contributions of Van der Waals and nonpolar salvation energies to the binding. nih.gov These quantitative assessments of binding affinity are essential for prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug discovery process.

Interactive Table: Predicted Binding Affinities of Pyrazole Analogues Illustrative binding scores from various computational studies on pyrazole derivatives against different protein targets.

| Compound/Analogue Type | Protein Target | Method | Predicted Binding Affinity |

| Pyrazole Analogue 1 | TRAP1 Kinase | XP Docking | -11.265 kcal/mol |

| Pyrazole Analogue 2 | TRAP1 Kinase | XP Docking | -10.827 kcal/mol |

| Pyrazole Analogue 3 | TRAP1 Kinase | XP Docking | -10.753 kcal/mol |

| Pyrazole Derivative | RET Kinase | Docking Score | -7.14 kcal/mol |

| Pyrazole Derivative | RET Kinase | MM/PBSA | -233.399 kJ/mol |

| ZINC Database Hit 1 | TRAP1 Kinase | MMGBSA | -59.752 kcal/mol |

| ZINC Database Hit 2 | TRAP1 Kinase | MMGBSA | -58.2 kcal/mol |

| Data sourced from studies on pyrazole derivatives as kinase inhibitors. nih.govmdpi.comscispace.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity. For pyrazole derivatives, QSAR serves as a crucial predictive tool in the development of novel therapeutic agents for a wide range of diseases, including cancer, inflammation, and diabetes. neuroquantology.comresearchgate.netnih.gov

The development of predictive QSAR models for pyrazole analogues involves correlating their structural or physicochemical properties (descriptors) with experimentally determined biological activities. researchgate.net These models are essential for rationally designing new compounds with enhanced potency and for predicting the activity of yet-unsynthesized molecules. nih.gov

Researchers have successfully developed both two-dimensional (2D) and three-dimensional (3D) QSAR models for various series of pyrazole derivatives. msjonline.org These models are built using training sets of compounds with known activities and are then validated to ensure their statistical significance and predictive power. neuroquantology.commsjonline.org

Key molecular descriptors often found to be influential in the QSAR models of pyrazole analogues include:

Physicochemical descriptors: Properties like dipole moment and heat of formation. nih.gov

Topological descriptors: Parameters related to the molecular structure and atomic connectivity. nih.gov

Quantum chemical descriptors: Such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which can relate to the molecule's reactivity. nih.gov

For instance, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been applied to pyrazole derivatives to understand the relationship between their 3D structural features and biological activity. researchgate.netnih.gov These studies generate contour maps that visualize regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence the compound's potency, providing a roadmap for structural modifications to improve activity. nih.gov

The statistical robustness of these models is paramount and is typically assessed using parameters such as the coefficient of determination (r²) and the cross-validated correlation coefficient (q²). A high q² value, often determined by the leave-one-out (LOO) method, indicates good predictive ability of the model. msjonline.org

| QSAR Model Type | Target/Activity | Coefficient of Determination (r²) | Cross-validation Coefficient (q²) | Predictive r² | Reference |

|---|---|---|---|---|---|

| 3D-QSAR | COX-2 Inhibition | 0.835 | Validated by LOO | Not Specified | msjonline.org |

| 3D-QSAR (CoMSIA) | Acetylcholinesterase Inhibition | 0.980 | 0.650 | 0.727 | nih.gov |

| Ligand-based Pharmacophore | p38 Kinase Inhibition | Not Specified | Not Specified | 0.400 | neuroquantology.com |

In Silico Prediction of Pharmacokinetic-Relevant Properties

Beyond predicting biological activity, computational methods are extensively used to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.govsemanticscholar.org For pyrazole analogues, in silico ADMET screening is a critical step in early-stage drug discovery to evaluate their drug-like qualities and potential pharmacokinetic profiles, helping to identify compounds with a higher probability of success in clinical trials. ijper.orgmanipal.edu

Web-based tools and specialized software, such as SwissADME and pkCSM, are commonly employed to calculate a range of pharmacokinetic-relevant descriptors. semanticscholar.orgijper.orgorientjchem.org These predictions are often guided by established principles like Lipinski's Rule of Five, which helps assess the oral bioavailability of a compound. orientjchem.org

Key pharmacokinetic properties predicted for pyrazole analogues include:

Absorption: Parameters like gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration are evaluated. mdpi.comchemmethod.com Many studies on pyrazole derivatives report good predicted GI absorption. orientjchem.org

Distribution: Lipophilicity (often expressed as LogP) is a key factor determining how a compound distributes throughout the body. researchgate.net

Metabolism: Predictions can identify potential interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. For example, some pyrazole derivatives have been predicted to be inhibitors of enzymes like CYP2C9 or CYP2C19. researchgate.net

Toxicity: Computational tools can flag potential toxicity risks, such as mutagenicity, tumorigenicity, or hepatotoxicity, allowing for early deselection of problematic compounds. nih.govresearchgate.net

The "Bioavailability Radar" is a visual tool used in some studies to quickly assess drug-likeness by plotting six key physicochemical properties: lipophilicity, size, polarity, solubility, flexibility, and saturation. mdpi.comresearchgate.net For many synthesized pyrazole derivatives, these in silico analyses have shown favorable bioavailability profiles and adherence to drug-likeness rules. orientjchem.orgresearchgate.net

| Property | Descriptor | Typical Predicted Outcome for Analogues | Significance |

|---|---|---|---|

| Absorption | Gastrointestinal (GI) Absorption | High | Indicates good potential for oral administration. orientjchem.org |

| Blood-Brain Barrier (BBB) Permeation | Variable (Often predicted as non-permeant) | Crucial for CNS-targeting drugs; non-permeation is desirable for peripherally acting drugs. chemmethod.comresearchgate.net | |

| Drug-Likeness | Lipinski's Rule of Five | Generally compliant | Suggests good oral bioavailability. orientjchem.org |

| Metabolism | CYP450 Inhibition (e.g., CYP2C9, CYP2C19) | Potential for inhibition observed in some analogues | Predicts potential for drug-drug interactions. researchgate.net |

| Synthetic Accessibility Score | Good (e.g., 3.05 - 3.74) | Indicates the compound can be synthesized with relative ease. ijper.org | |

| Toxicity | PAINS Alert | Generally no alerts | Absence of Pan-Assay Interference Compounds structures suggests lower risk of non-specific activity. orientjchem.org |

Advanced Spectroscopic and Structural Elucidation Techniques for Pyrazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Confirmation

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. mdpi.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the molecular framework.

The ¹H and ¹³C NMR spectra of pyrazole (B372694) derivatives are used to identify the distinct chemical environments of hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 4-(3-methylphenyl)-1H-pyrazol-3-amine, characteristic signals are expected for the amine (NH₂), pyrazole ring (NH and CH), methylphenyl group (aromatic CH and CH₃) protons. The broadness and chemical shift of the NH and NH₂ signals can be influenced by solvent, temperature, and hydrogen bonding. researchgate.net The protons of the methylphenyl ring typically appear as a complex multiplet in the aromatic region, while the methyl group protons present as a singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. In completely proton-decoupled spectra, each unique carbon atom gives a single peak, providing a "carbon count" for the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. For instance, carbons in the aromatic phenyl ring will resonate at different frequencies than those in the heterocyclic pyrazole ring or the aliphatic methyl group. The signal for the carbon atom attached to the amino group (C3) is typically found at a distinct chemical shift compared to other carbons in the pyrazole ring. mdpi.com

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Notes |

| Methyl Protons (-CH₃) | ¹H | ~2.3 - 2.5 | Singlet |

| Amine Protons (-NH₂) | ¹H | Broad, variable (e.g., ~4.0 - 6.0) | Exchangeable with D₂O |

| Pyrazole C5-H | ¹H | ~7.5 - 7.8 | Singlet |

| Aromatic Protons (phenyl) | ¹H | ~7.0 - 7.5 | Complex multiplet |

| Pyrazole N1-H | ¹H | Broad, variable (e.g., ~10.0 - 12.0) | Exchangeable with D₂O |

| Methyl Carbon (-CH₃) | ¹³C | ~20 - 25 | |

| Pyrazole C4 | ¹³C | ~100 - 110 | |

| Aromatic Carbons | ¹³C | ~120 - 140 | Multiple signals |

| Pyrazole C5 | ¹³C | ~135 - 145 | |

| Pyrazole C3 | ¹³C | ~145 - 155 |

Note: The values in Table 1 are predictions based on data for analogous pyrazole structures and general chemical shift principles. Actual experimental values may vary.

To enhance the confidence in structural assignments, experimental NMR data is often compared with theoretical predictions from computational chemistry. rsc.org Density Functional Theory (DFT) calculations, often using methods like B3LYP with a suitable basis set (e.g., 6-311G**), can predict the geometry and electronic properties of a molecule. nih.gov From the optimized geometry, theoretical ¹H and ¹³C NMR chemical shifts can be calculated. A strong correlation between the experimental and computed values provides powerful evidence for the proposed structure. nih.gov This integrated approach is particularly valuable for resolving ambiguities in the assignment of signals for complex molecules or isomers. researchgate.netnih.gov

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations (stretching, bending), and the frequencies of these absorptions are characteristic of specific bonds. nih.gov

For this compound, the IR spectrum would be expected to show distinct absorption bands corresponding to its key functional groups. The primary amine (-NH₂) group is particularly notable, typically showing two N-H stretching bands in the 3300-3500 cm⁻¹ region. orgchemboulder.com The N-H bending vibration of the primary amine is observed around 1580-1650 cm⁻¹. orgchemboulder.com The pyrazole N-H stretch often appears as a broad band. Aromatic C-H stretching vibrations are generally observed just above 3000 cm⁻¹, while C=C stretching bands for both the phenyl and pyrazole rings appear in the 1450-1600 cm⁻¹ region. The C-N stretching vibration is typically found in the 1250-1335 cm⁻¹ range for aromatic amines. orgchemboulder.com

Interactive Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium (two bands) |

| Pyrazole (N-H) | Stretch | 3100 - 3250 | Medium, Broad |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic (C-H) | Stretch | 2850 - 3000 | Medium to Weak |

| Primary Amine (N-H) | Bend | 1580 - 1650 | Medium to Strong |

| Aromatic/Heteroaromatic (C=C) | Stretch | 1450 - 1600 | Medium to Strong |

| Aromatic Amine (C-N) | Stretch | 1250 - 1335 | Medium to Strong |

| Amine (N-H) | Wag | 665 - 910 | Broad, Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule upon ionization. researchgate.net

For this compound (molecular formula C₁₀H₁₁N₃), high-resolution mass spectrometry (HRMS) would provide a precise mass for the molecular ion [M]⁺ or the protonated molecule [M+H]⁺, confirming the elemental composition. The fragmentation pattern observed in the mass spectrum offers clues about the molecule's structure. Common fragmentation pathways for pyrazole derivatives can include the loss of stable neutral molecules like nitrogen (N₂) or hydrogen cyanide (HCN). researchgate.netresearchgate.net Cleavage of the bond between the pyrazole and phenyl rings is also a plausible fragmentation pathway.

Interactive Table 3: Predicted Mass Spectrometry Data for this compound

| Ion/Fragment | Formula | Calculated m/z | Description |

| [M]⁺ | [C₁₀H₁₁N₃]⁺ | 173.10 | Molecular Ion |

| [M+H]⁺ | [C₁₀H₁₂N₃]⁺ | 174.10 | Protonated Molecular Ion |

| [M-N₂]⁺ | [C₁₀H₁₁N]⁺ | 145.09 | Loss of nitrogen gas |

| [M-HCN]⁺ | [C₉H₁₀N₂]⁺ | 146.08 | Loss of hydrogen cyanide |

| [C₇H₇]⁺ | [C₇H₇]⁺ | 91.05 | Tropylium ion (from methylphenyl group) |

X-ray Crystallography for Precise Three-Dimensional Structural Characterization

While NMR, IR, and MS provide invaluable data on molecular connectivity and composition, X-ray crystallography offers the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays through a single crystal of the compound, producing a diffraction pattern that can be mathematically transformed into a model of the electron density, and thus the atomic positions. nih.gov

Interactive Table 4: Exemplary Crystallographic Parameters from an Analogous Pyrazole Structure

| Parameter | Description | Example Value (°) | Significance |

| Dihedral Angle | Angle between the pyrazole ring plane and the pendant phenyl ring plane. | 59.83 (9) researchgate.net | Defines the molecular conformation and steric hindrance. |

| Hydrogen Bonding | Intermolecular interactions involving N-H donors and N or other acceptor atoms. | N-H···N, N-H···S nih.govresearchgate.net | Governs the supramolecular assembly and crystal packing. |

Note: The data in Table 4 is from a related structure, 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione, and is presented to illustrate the type of information obtained from X-ray crystallography. nih.govresearchgate.net

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding) and Crystal Packing

The study of intermolecular interactions and crystal packing in pyrazole derivatives is crucial for understanding their solid-state properties and for designing materials with specific functions. The pyrazole ring is a versatile supramolecular synthon, primarily due to the presence of both a hydrogen-bond donor (the pyrrole-type N1-H) and a hydrogen-bond acceptor (the pyridine-type N2), enabling the formation of robust intermolecular N-H···N hydrogen bonds. nih.gov

In the solid state, pyrazole derivatives frequently form hydrogen-bonded structures such as dimers, trimers, tetramers, or polymeric chains known as catemers. nih.gov The specific architecture adopted depends significantly on the nature and position of substituents on the pyrazole ring. For 4-aryl-substituted pyrazoles, these N-H···N interactions are a dominant feature, often leading to extended networks. nih.gov

For the compound This compound , the presence of an additional amino (-NH₂) group at the C3 position introduces more complex hydrogen-bonding possibilities. mdpi.comnih.gov Both the pyrazole N1-H and the two N-H bonds of the amino group can act as hydrogen-bond donors. The pyridine-type N2 atom and the nitrogen of the amino group can serve as acceptors. This multiplicity of donor and acceptor sites allows for the formation of intricate and stable hydrogen-bonded networks. For instance, in related amino-substituted pyrazoles, crystal structures show that the amino group actively participates in forming 2D networks, connecting multiple neighboring molecules. nih.gov In one case, an amino group was observed to form an intramolecular hydrogen bond with a sulfonyl oxygen atom, while also participating in intermolecular bonding to form a ribbon-like structure. iucr.org

Beyond the primary N-H···N and N-H···O/N interactions, the crystal packing of aryl-substituted pyrazoles is often stabilized by weaker interactions. These can include C-H···N, C-H···π, and π–π stacking interactions involving the aromatic rings. nih.govresearchgate.net The arrangement of molecules in the crystal of This compound would therefore be a balance between the strong, directional hydrogen bonds established by the pyrazole and amine groups and these weaker, non-directional forces, leading to a highly organized and stable three-dimensional structure. The analysis of these combined interactions is essential for crystal engineering and the development of functional organic materials. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental and indispensable technique in synthetic chemistry for verifying the elemental composition and purity of a newly synthesized compound. bohrium.com This method, typically performed via combustion analysis, precisely determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) within a molecule. The experimentally determined values are then compared against the theoretical percentages calculated from the compound's proposed molecular formula.

For a compound to be considered pure and its structure to be provisionally confirmed, the found elemental percentages must agree with the calculated values, typically within a narrow margin of ±0.4%. This verification is a standard requirement for the publication of new compounds in peer-reviewed scientific journals. mdpi.com

The molecular formula for This compound is C₁₀H₁₁N₃, with a molecular weight of 173.22 g/mol . The theoretical elemental composition is calculated as follows:

Carbon (C): (10 × 12.011 g/mol ) / 173.22 g/mol × 100% = 69.34%

Hydrogen (H): (11 × 1.008 g/mol ) / 173.22 g/mol × 100% = 6.40%

Nitrogen (N): (3 × 14.007 g/mol ) / 173.22 g/mol × 100% = 24.26%

The results from an experimental analysis are typically presented in a tabular format to allow for a direct comparison with the theoretical values, as shown below.

| Element | Symbol | Calculated (%) | Found (%) |

|---|---|---|---|

| Carbon | C | 69.34 | |

| Hydrogen | H | 6.40 | |

| Nitrogen | N | 24.26 |

A close correlation between the "Calculated (%)" and "Found (%)" values provides strong evidence for the successful synthesis and isolation of the pure target compound, This compound , confirming its empirical formula.

Emerging Research Directions and Applications of Pyrazole Derivatives

Role as Versatile Building Blocks in Advanced Organic Synthesis

Aminopyrazoles, including 4-(3-methylphenyl)-1H-pyrazol-3-amine, are highly regarded as versatile synthons in the field of advanced organic synthesis. nih.govresearchgate.net Their utility stems from the presence of multiple reactive nucleophilic sites—specifically the free amino group and the nitrogen atoms within the pyrazole (B372694) ring. This structural feature allows them to serve as precursors for a wide variety of more complex molecular architectures. researchgate.net

Researchers have extensively used 5-aminopyrazoles as foundational materials for constructing a plethora of fused pyrazoloazines, such as pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[3,4-d]pyrimidines. nih.gov These reactions typically involve the condensation of the aminopyrazole with various electrophilic reagents, including β-diketones, β-ketoesters, and α,β-unsaturated ketones. nih.gov The structural arrangement of this compound, featuring both the reactive amine and the pyrazole core, makes it an ideal candidate for similar synthetic strategies, enabling the creation of novel and elaborate heterocyclic systems.

Potential in Agrochemical Development (e.g., Herbicides, Pesticides)

The pyrazole scaffold is a well-established component in the development of modern agrochemicals. nih.gov A variety of commercial pesticides, including insecticides, fungicides, and herbicides, incorporate this heterocyclic ring. mdpi.commdpi.com The potential of the aminopyrazole substructure, in particular, is highlighted by the commercial success of Fipronil, a highly substituted 5-aminopyrazole insecticide that acts by blocking GABA receptors in insects. nih.govconicet.gov.ar

Recent research has focused on designing novel pyrazole derivatives for agricultural use. Studies have shown that pyrazole amides and other related structures exhibit significant herbicidal activity against various weed species. cabidigitallibrary.orgnih.gov For instance, certain pyrazole derivatives have demonstrated potent inhibitory effects on weeds such as Digitaria sanguinalis and Amaranthus retroflexus. nih.gov Furthermore, the introduction of aryl groups, such as the tolyl moiety present in this compound, has been explored in the synthesis of new picolinic acid-based herbicides. mdpi.com Given these precedents, this compound represents a promising lead structure for the discovery of new, effective herbicides and pesticides.

Exploration in Material Science, Including Non-Linear Optical (NLO) Properties

In the field of material science, organic molecules with specific electronic properties are increasingly sought after for applications in optics and electronics. Pyrazole and pyrazoline derivatives have been identified as a class of compounds with potential for non-linear optical (NLO) applications. mdpi.comresearchgate.netnih.gov NLO materials can alter the properties of light and are crucial for technologies like optical data storage and telecommunications.

The NLO response in organic molecules often arises from a molecular structure that facilitates intramolecular charge transfer, typically involving electron-donating and electron-accepting groups linked by a π-conjugated system. researchgate.net Studies on various pyrazoline derivatives have shown that the pyrazole ring can act as part of this conjugated system, and its properties can be tuned by substituents on the aryl rings. researchgate.netresearchgate.net The structure of this compound, featuring an electron-donating amino group and a methylphenyl group attached to the pyrazole core, provides a framework that could potentially exhibit NLO properties. This makes it a compelling candidate for synthesis and characterization in the search for new materials with advanced optical capabilities.

Future Perspectives in Medicinal Chemistry Scaffold Design and Drug Discovery

The pyrazole nucleus is widely regarded as a "privileged scaffold" in drug discovery, forming the core of numerous FDA-approved medications used to treat a range of diseases from cancer to cardiovascular conditions. nih.govnih.govnih.gov Specifically, the aminopyrazole framework is a critical pharmacophore that has been successfully incorporated into modern therapeutics, including highly specific kinase inhibitors. nih.govmdpi.comresearchgate.net

The 3-aminopyrazole (B16455) structure is a well-documented building block for compounds with significant anticancer and anti-inflammatory properties. mdpi.com The value of this scaffold is exemplified by the recent approval of drugs like Pirtobrutinib, a 5-aminopyrazole derivative that acts as a reversible Bruton Kinase (BTK) inhibitor for treating certain lymphomas. nih.govmdpi.com The compound this compound combines this proven aminopyrazole core with an aryl substituent. The methylphenyl group offers a site for further chemical modification, allowing for the systematic optimization of the molecule's steric and electronic properties to enhance binding affinity and selectivity for various biological targets. This makes it a highly attractive and versatile scaffold for designing future generations of therapeutic agents. nih.gov

Q & A

Q. Table 1: Key Crystallographic Data for this compound Derivatives

| Parameter | Value | Source |

|---|---|---|

| Space group | P1 | |

| a (Å) | 10.2487 | |

| b (Å) | 10.4643 | |

| c (Å) | 10.5489 | |

| α, β, γ (°) | 109.2, 111.4, 98.0 | |

| R factor | 0.031 |

Q. Table 2: Common Solvent Systems for Chromatographic Purification

| Solvent Ratio (EtOAc:Hexane) | Elution Order |

|---|---|

| 30:70 | Non-polar impurities |

| 50:50 | Target compound |

| 70:30 | Polar by-products |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.